1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Description
This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a 4-[(2-fluorophenyl)methoxy]phenyl group and four methyl groups. Its molecular formula is C₁₉H₂₂BFO₃, with a molecular weight of 328.19 g/mol (CAS: 2246811-02-7) . The structure includes a fluorinated aromatic moiety, which enhances its stability and reactivity in cross-coupling reactions. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework is widely used in Suzuki-Miyaura couplings due to its air stability and compatibility with diverse reaction conditions .
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWKPAJWCPRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Representative Reaction Scheme (Adapted from Related Syntheses)
Analytical and Purification Techniques
- Filtration: Removal of drying agents such as magnesium sulfate and salts formed during reactions using sintered glass funnels and Celite pads.
- Distillation: Vacuum distillation through a vacuum-jacketed distilling column to purify boronic esters.
- Recrystallization: From hot hexanes to obtain pure crystalline product.
- Drying: High vacuum drying (0.2 mmHg) to remove residual solvents.
Research Findings and Notes
- The synthesis requires strict anhydrous conditions and inert atmosphere (argon) to avoid hydrolysis of boronic acid and ester intermediates.
- Low temperature (-100 °C) is critical in the lithiation step to control reactivity and selectivity.
- The use of pinacol as a diol to form the boronic ester enhances the stability of the boron center.
- Sodium iodide in acetone can be used to convert dichloromethyl boronic esters to diiodomethyl derivatives, which can be further functionalized.
- The presence of the fluorine substituent on the phenyl ring influences the electronic properties and requires consideration during coupling reactions to avoid side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Dichloromethane, n-butyllithium, B(OMe)3, pinacol, substituted aryl halides |
| Reaction temperature | -100 °C (lithiation), room temp (esterification) |
| Atmosphere | Argon, inert and dry |
| Solvents | Tetrahydrofuran (THF), dichloromethane (CH2Cl2), acetone |
| Purification methods | Filtration, vacuum distillation, recrystallization |
| Typical yields | 78-95% depending on step |
| Analytical techniques | Visual observation (color changes), melting point, NMR (implied) |
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and substituted aryl derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives based on substituents, reactivity, and applications. Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of 1,3,2-Dioxaborolane Derivatives
Key Findings
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl group in the target compound enhances electrophilicity at the boron center, improving Suzuki-Miyaura coupling yields compared to bromo or iodo analogs . Fluorine’s inductive effect also reduces protodeboronation .
- Steric Effects : Trichlorophenyl derivatives exhibit slower reaction kinetics due to steric hindrance, whereas the target compound’s methoxy linker balances reactivity and steric accessibility .
Synthetic Utility :
- The target compound’s synthesis likely follows Miyaura borylation (e.g., Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron), similar to 2-(4-bromophenyl) analogs .
- In contrast, sulfonyl- or styryl-substituted dioxaborolanes require specialized conditions (e.g., thionyl chloride for sulfonylation or Wittig reactions for styryl groups ).
Applications: Pharmaceuticals: The fluorinated analog is structurally akin to intermediates in antimalarial quinolones (e.g., compound 19d in ) . Materials Science: Unlike iodine- or styryl-substituted derivatives used in OLEDs , the target compound’s fluorine may enhance thermal stability in polymers.
Critical Analysis of Divergent Data
- Yield Discrepancies : Nickel-catalyzed reactions (e.g., ) achieve moderate yields (32–65%) for carbamate derivatives , whereas palladium-mediated couplings () report higher yields (95%) for antimalarial intermediates . This highlights catalyst-dependent efficiency.
- Stability : Bromophenyl analogs degrade upon prolonged storage , while the target compound’s fluorine likely improves shelf life, as seen in related fluorinated boronic esters .
Biological Activity
1,3,2-Dioxaborolane, specifically the compound 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- , is a boron-containing compound that plays a significant role in organic synthesis and has potential biological applications. This compound is part of the organoboron family and is particularly noted for its utility in cross-coupling reactions such as the Suzuki–Miyaura coupling. The unique structure of this compound includes a dioxaborolane ring and various substituents that enhance its chemical reactivity and selectivity.
Chemical Structure and Properties
- IUPAC Name : 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C19H22BFO3
- CAS Number : 2246642-41-9
The presence of the fluorophenyl group contributes to the compound's reactivity profile, making it suitable for various synthetic applications. The tetramethyl groups provide steric hindrance that enhances stability during reactions.
1,3,2-Dioxaborolane compounds are known to participate in biochemical pathways through mechanisms such as:
- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. The efficiency of these reactions can be influenced by factors such as solvent choice and catalyst presence.
- Boron Neutron Capture Therapy (BNCT) : The boron atom's unique properties allow its use in cancer treatment strategies where it captures thermal neutrons to produce localized radiation damage to tumor cells .
Case Studies
- Inhibition of Nitric Oxide Synthases (NOS) : Research has indicated that related boron compounds have been evaluated for their ability to inhibit various NOS isozymes. These studies suggest potential therapeutic applications in managing conditions related to nitric oxide dysregulation .
- Drug Development : The compound’s structure has been explored for designing boron-containing pharmaceuticals. Its unique reactivity allows for modifications that can lead to compounds with enhanced biological activity against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| Phenylboronic Acid | Simple boronic acid | Cross-coupling reactions |
| Pinacolborane | Boron-containing hydrocarbon | Hydroboration reactions |
| 9-Borabicyclo[3.3.1]nonane | Borane reagent | Organic synthesis |
The unique fluorophenyl substituent in 1,3,2-Dioxaborolane enhances its reactivity compared to simpler boronic acids and allows for more selective reactions in organic synthesis.
Synthetic Routes
The synthesis typically involves:
- Preparation of Boronic Ester : This is achieved by reacting a boronic acid with an alcohol under dehydrating conditions.
- Coupling Reaction : The resultant boronic ester is coupled with an aryl halide using a palladium catalyst in an organic solvent like toluene or ethanol at elevated temperatures.
Types of Reactions
Q & A
Q. What are optimal conditions for Suzuki-Miyaura cross-coupling reactions using this dioxaborolane derivative?
This compound’s boronate ester structure enables efficient cross-coupling with aryl halides. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base : Anhydrous K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., THF, 1,4-dioxane) at 80–100°C .
- Reaction time : 12–24 hours under inert atmosphere. Yields >80% are achievable, but steric hindrance from the 2-fluorophenylmethoxy group may require extended reaction times.
Q. How should this moisture-sensitive boronate ester be stored and handled?
- Storage : Under argon or nitrogen at –20°C in sealed containers with desiccants to prevent hydrolysis .
- Handling : Use Schlenk lines or gloveboxes for synthesis and purification. Avoid aqueous workup unless stabilized by coordinating solvents (e.g., THF) .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Flash column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 9:1) gradients to separate boronate esters from unreacted precursors .
- Recrystallization : Ethanol or methanol at low temperatures (<0°C) improves crystallinity .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., missing ¹³C signals) be resolved for structural validation?
Quadrupolar broadening from boron (¹¹B, I = 3/2) can obscure adjacent carbons. Mitigation strategies include:
Q. What mechanistic insights explain the reactivity of this compound in radical transfer reactions?
The electron-deficient boron center facilitates single-electron transfer (SET) pathways. For example:
- Hydrogen peroxide detection : Boronate esters undergo H₂O₂-induced oxidation to phenols, enabling fluorescence "turn-on" probes. The 2-fluorophenylmethoxy group may modulate intramolecular charge transfer (ICT) efficiency .
- Radical initiation : Boronates act as radical precursors under photoredox catalysis, forming aryl radicals for C–C bond formation .
Q. How do steric and electronic effects of the 2-fluorophenylmethoxy group influence regioselectivity in cross-couplings?
- Steric effects : The bulky substituent directs coupling to para positions on aryl halides due to hindered ortho approach .
- Electronic effects : Fluorine’s electron-withdrawing nature enhances boron’s electrophilicity, accelerating transmetallation but potentially destabilizing intermediates. Computational modeling (DFT) is recommended to map transition states .
Q. What strategies stabilize this compound in aqueous media for biological applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
